molecular formula C18H23N3O2S B2528148 N-CYCLOHEXYL-2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE CAS No. 850471-74-8

N-CYCLOHEXYL-2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2528148
CAS No.: 850471-74-8
M. Wt: 345.46
InChI Key: ODMTWZXQNYKHGD-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with the molecular formula C24H28N4OS. This compound is notable for its unique structure, which includes a cyclohexyl group, a dimethylphenyl group, and an oxadiazole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with a cyclohexyl group and a dimethylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-CYCLOHEXYL-2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-CYCLOHEXYL-2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-cyclohexyl-2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-12-8-9-14(10-13(12)2)17-20-21-18(23-17)24-11-16(22)19-15-6-4-3-5-7-15/h8-10,15H,3-7,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMTWZXQNYKHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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